Cas no 101-40-6 ((2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide)

(2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide structure
101-40-6 structure
Product Name:(2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide
CAS-nummer:101-40-6
MF:C10H21N
MW:155.28044295311
CID:146741
PubChem ID:7558
Update Time:2024-11-04

(2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Cyclohexyl-N-methylpropan-2-amine hydrobromide
    • (2-Cyclohexyl-1-methylethyl)methylamine hydrobromide
    • (2-CYCLOHEXYL-1-METHYLETHYL)METHYLAMINE XHBR
    • Cyclohexaneethanamine,N,a-dimethyl-
    • N,alpha-dimethylcyclohexaneethylamine
    • &#9
    • 1-Cyclohexyl-2-(methylamino)propane
    • 1-Cyclohexyl-2-methylaminopropan
    • 1-Cyclohexyl-N-methyl-2-propanamine
    • CHP-Depot
    • Cyclohexaneethanamine, N,α-dimethyl-
    • Cyclohexaneethylamine, N-α-dimethyl-
    • Cyclohexaneethylamine, α,N-dimethyl-
    • Dristan
    • Hexahydrodesoxyephedrine
    • Hydromethamphetamine
    • Methyl-(1-methyl-2-cyclohexylethyl)amine
    • N,α-Dimethylcyclohexaneethylamine
    • Obesin
    • Obesine
    • Propylhexadrine
    • Propylhexedrin
    • Propylhexedrine
    • Benzedrex
    • Dristan inhaler
    • 1-cyclohexyl-N-methylpropan-2-amine
    • Cyclohexaneethylamine, N-.alpha.-dimethyl-
    • Cyclohexaneethanamine, N,.alpha.-dimethyl-
    • Propilhexedrina [INN-Spanish]
    • EINECS 222-741-0
    • Propilhexedrina (INN-Spanish)
    • PROPYLHEXEDRINE DL-FORM [MI]
    • (+/-)-N,alpha-DIMETHYLCYCLOHEXANEETHANAMINE
    • DB06714
    • 1-Cyclohexyl-2-methylaminopropan [German]
    • DTXSID1023526
    • (+/-)-N,.ALPHA.-DIMETHYLCYCLOHEXANEETHANAMINE
    • FT-0674106
    • (Cyclohexaneethyl)amine, N-alpha-dimethyl-
    • .alpha.,N-Dimethylcyclohexaneethylamine
    • Dristan inhaler (TN)
    • (+/-) Propylhexedrine
    • Tox21_113077
    • (+-)-N,alpha-Dimethylcyclohexaneethylamine
    • NSC-32410
    • EINECS 202-939-3
    • Propylhexedrine dl-form
    • LQU92IU8LL
    • Propylhexedrinum [INN-Latin]
    • Cyclohexaneethanamine, N,alpha-dimethyl-
    • PROPYLHEXEDRINE (MART.)
    • Cyclohexaneethanamine, N,alpha-dimethyl-, (+-)-
    • NCGC00182042-04
    • UNII-LQU92IU8LL
    • (Cyclohexaneethyl)amine, N-.alpha.-dimethyl-
    • AKOS005172629
    • BENZEDREX09-19-2014
    • Propilhexedrina
    • CHEBI:134783
    • BRN 3194303
    • Propylhexedrinum (INN-Latin)
    • (1-cyclohexylpropan-2-yl)(methyl)amine
    • PROPYLHEXEDRINE [VANDF]
    • Propylhexedrinum
    • (.+/-.)-N,.alpha.-Dimethylcyclohexaneethylamine
    • SCHEMBL28537
    • N-.alpha.-(Dimethylcyclohexane)ethylamine
    • Cyclohexaneethanamine,.alpha.-dimethyl-
    • Propylhexedrine (USP:INN:BAN)
    • CHEMBL2105275
    • Q408704
    • PROPYLHEXEDRINE [INN]
    • N,.alpha.-Dimethylcyclohexaneethylamine
    • 3-12-00-00108 (Beilstein Handbook Reference)
    • NS00078933
    • Propylhexedrine [USP:INN:BAN]
    • PROPYLHEXEDRINE [USP MONOGRAPH]
    • Propilesedrina [DCIT]
    • DL-propylhexedrine
    • AB01331925-02
    • PROPYLHEXEDRINE [WHO-DD]
    • SCHEMBL20780004
    • Cyclohexaneethanamine, N,alpha-dimethyl-, (+-)
    • NCGC00182042-03
    • N-Methyl-1-cyclohexylisopropylamine
    • NSC 32410
    • beta-Cyclohexyl-isopropylmethylamin [German]
    • 101-40-6
    • EN300-135610
    • beta-Cyclohexyl-isopropylmethylamin
    • WLN: L6TJ A1Y1&M1
    • NSC32410
    • D05637
    • PROPYLHEXEDRINE (USP MONOGRAPH)
    • NCGC00182042-01
    • PROPYLHEXEDRINE [MART.]
    • CAS-101-40-6
    • DTXCID303526
    • Cyclohexaneethylamine, .alpha.,N-dimethyl-
    • Propylhexedrine (USP/INN)
    • 3595-11-7
    • Propilesedrina
    • Cyclohexaneethanamine, N,.alpha.-dimethyl-, (.+/-.)
    • CYCLOHEXANEETHYLAMINE, alpha,N-DIMETHYL-
    • cyclohexane, (2-methylamino)propyl-
    • BRD-A35667010-001-01-8
    • STK664138
    • (2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide
    • MDL: MFCD00013766
    • Inchi: 1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3
    • InChI-sleutel: JCRIVQIOJSSCQD-UHFFFAOYSA-N
    • LACHT: N(C)C(C)CC1CCCCC1

Berekende eigenschappen

  • Exacte massa: 155.16753
  • Monoisotopische massa: 155.167399674g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 3
  • Complexiteit: 95
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 12Ų

Experimentele eigenschappen

  • Dichtheid: 0.8501
  • Smeltpunt: NA
  • Kookpunt: 209.13°C (estimate)
  • Brekindex: 1.4600
  • PSA: 12.03
  • LogboekP: 2.95560

(2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide Beveiligingsinformatie

(2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide Prijsmeer >>

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Enamine
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